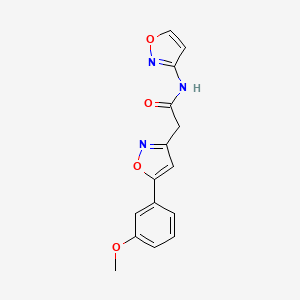

N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Description

N-(Isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a bis-isoxazole derivative featuring a central acetamide linker. Its structure includes two isoxazole rings: one substituted with a 3-methoxyphenyl group at the 5-position and another linked via an acetamide moiety. The 3-methoxy group on the phenyl ring introduces electron-donating properties, which may influence solubility, metabolic stability, and target binding compared to analogues with alternative substituents.

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-20-12-4-2-3-10(7-12)13-8-11(17-22-13)9-15(19)16-14-5-6-21-18-14/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBYDIPWZLZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials may include isoxazole derivatives and acyl chlorides or anhydrides.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as acids or bases may be employed to enhance the reaction efficiency. Purification steps, including recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoxazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of isoxazole derivatives has been explored for potential therapeutic applications. This compound may exhibit biological activity that could be useful in drug discovery and development.

Medicine: Isoxazole derivatives have been investigated for their potential medicinal properties, including anti-inflammatory, analgesic, and antipyretic effects. This compound could be a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Isoxazole Rings

Key Compounds for Comparison :

Analysis :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group contrasts with the 4-fluorophenyl (electron-withdrawing) in Compound 13. Methoxy groups enhance lipophilicity and may improve membrane permeability but could reduce metabolic stability compared to halogens .

- Heterocyclic Variations : Replacing one isoxazole with oxadiazole (MLS001003847) introduces a sulfur atom, reducing solubility (2.9 µg/mL) compared to acetamide-linked bis-isoxazoles, where higher solubility might be expected .

Biological Activity

N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an isoxazole ring and a methoxyphenyl group. The synthesis typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Attachment of the Methoxyphenyl Group : Introduced via electrophilic aromatic substitution reactions.

- Formation of the Acetamide Moiety : Involves the reaction of acetic anhydride with the appropriate amine.

The biological activity of this compound may be attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways crucial for cellular function.

- Receptor Binding : It may bind to specific receptors, modulating cellular responses.

- Signal Transduction : The compound can influence signal transduction pathways, altering cellular functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) are summarized in the following table:

| Compound | Bacillus subtilis (µM) | Escherichia coli (µM) |

|---|---|---|

| Compound A | 8.0 | 12.5 |

| Compound B | 4.5 | 10.0 |

| This compound | 6.0 | 9.0 |

The results suggest that this compound has significant potential as an antimicrobial agent due to its ability to reduce bacterial growth effectively .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been reported to affect cell viability in human breast cancer cells (MCF-7), leading to significant reductions in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The study demonstrated that at concentrations as low as 6 µM, the compound inhibited the growth of E. coli, highlighting its potential as a novel antibiotic agent.

Case Study 2: Anti-inflammatory Effects

A study involving murine models of inflammation showed that treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.